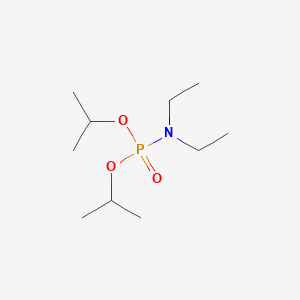![molecular formula C13H9N3O2S3 B4632212 N-[4-(THIOPHENE-2-AMIDO)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4632212.png)
N-[4-(THIOPHENE-2-AMIDO)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE
Übersicht
Beschreibung
N-[4-(THIOPHENE-2-AMIDO)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C13H9N3O2S3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,3-thiazole-2,4-diyldi(2-thiophenecarboxamide) is 334.98569006 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Applications
- Thiadiazoles and Thiazoles Synthesis : Thioamides have been utilized in the oxidative dimerization process to create thiadiazoles and thiazoles, serving as fundamental structures for further chemical modifications and applications in various domains including materials science (Takikawa et al., 1985).
- Thionation Methods : The use of fluorous Lawesson's reagent for the thionation of amides and other compounds leads to the production of thioamides and thiophenes, showcasing a method to introduce sulfur atoms into organic molecules for further applications in material science and organic synthesis (Kaleta et al., 2006).
- Electrochemical Synthesis : The TEMPO-catalyzed electrochemical C–H thiolation method has been developed for synthesizing benzothiazoles and thiazolopyridines from thioamides, demonstrating an environmentally friendly approach to constructing sulfur-containing heterocycles (Qian et al., 2017).
Biological Applications
- Antibacterial and Anticancer Activities : Hybrid molecules containing thiazole nuclei have been synthesized, with some showing promising antimicrobial, antiurease, and antilipase activities. These findings highlight the potential of thiazole derivatives as bioactive compounds in developing new pharmaceuticals (Başoğlu et al., 2013).
- Anticancer Evaluation : Certain thiazole and thiophene derivatives have been synthesized and tested for their cytotoxicity against human cancer cell lines, with some compounds exhibiting significant anticancer activity, suggesting their potential as anticancer agents (Gomha et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S3/c17-11(8-3-1-5-19-8)14-10-7-21-13(15-10)16-12(18)9-4-2-6-20-9/h1-7H,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHADDHZDXLZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-METHYLBENZENESULFONYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]UREA](/img/structure/B4632133.png)
![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)


![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)
![2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide](/img/structure/B4632185.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4632192.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4632195.png)

![N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)


METHANONE](/img/structure/B4632247.png)
